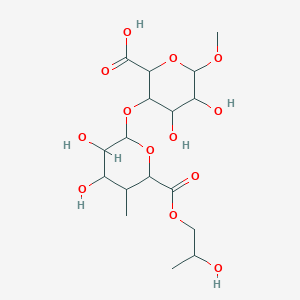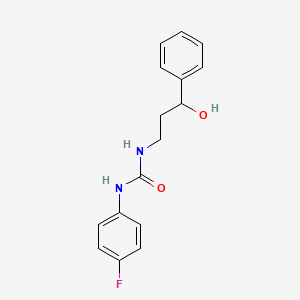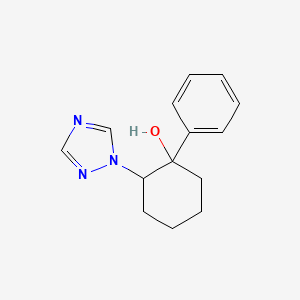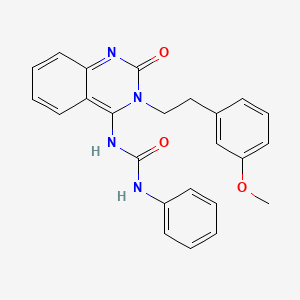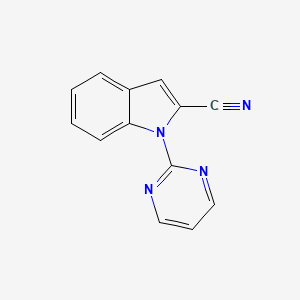
1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile is a heterocyclic compound that combines the structural features of pyrimidine and indole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and indole moieties in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile typically involves the annulation of a pyrimidine ring to 2-aminoindoles. One common method is the three-component synthesis involving ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method utilizes a sequential combination of the Sonogashira reaction with [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at 0°C to room temperature.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile is largely dependent on its specific application:
Biological Activity: The compound can interact with various molecular targets, such as enzymes and receptors, to exert its biological effects.
Chemical Reactivity: The presence of both pyrimidine and indole moieties allows for diverse reactivity, enabling the compound to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and exhibit significant biological activity.
Imidazo[1,2-a]pyridines: Known for their medicinal applications, these compounds share structural similarities with this compound.
Pyrimido[1,2-a]benzimidazoles: These compounds are relevant in medicinal chemistry and share the pyrimidine core.
Uniqueness: The unique combination of pyrimidine and indole moieties in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H8N4 |
|---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
1-pyrimidin-2-ylindole-2-carbonitrile |
InChI |
InChI=1S/C13H8N4/c14-9-11-8-10-4-1-2-5-12(10)17(11)13-15-6-3-7-16-13/h1-8H |
InChI-Schlüssel |
YXZQSSOTOTWZLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2C3=NC=CC=N3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14125581.png)
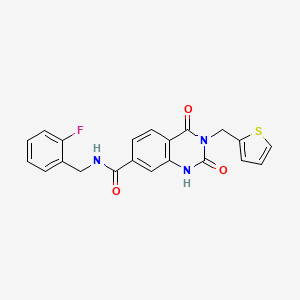
![2-[(4-Bromophenyl)amino]-6-chloro-3-nitrobenzoic acid](/img/structure/B14125597.png)
![3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole](/img/structure/B14125603.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125616.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoic acid](/img/structure/B14125636.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethylpyrimidin-5-yl)(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B14125653.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
